4-[(E)-({2-[(2-Chlorophenyl)formamido]acetamido}imino)methyl]-2-methoxyphenyl thiophene-2-carboxylate
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Overview
Description
4-[(E)-({2-[(2-Chlorophenyl)formamido]acetamido}imino)methyl]-2-methoxyphenyl thiophene-2-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry due to their unique structural and electronic properties .
Preparation Methods
The synthesis of thiophene derivatives, including 4-[(E)-({2-[(2-Chlorophenyl)formamido]acetamido}imino)methyl]-2-methoxyphenyl thiophene-2-carboxylate, typically involves condensation reactions. Common synthetic routes include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These methods often require specific reaction conditions such as the presence of sulfurizing agents like phosphorus pentasulfide (P4S10) or thioglycolic acid derivatives under basic conditions .
Chemical Reactions Analysis
Thiophene derivatives undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . Substitution reactions often involve halogenation or nitration, leading to the formation of halogenated or nitro-substituted thiophenes . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Thiophene derivatives, including 4-[(E)-({2-[(2-Chlorophenyl)formamido]acetamido}imino)methyl]-2-methoxyphenyl thiophene-2-carboxylate, have a wide range of scientific research applications. They are used in medicinal chemistry for their anti-inflammatory, antimicrobial, and anticancer properties . In material science, they are utilized in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) . Additionally, they serve as corrosion inhibitors in industrial chemistry .
Mechanism of Action
The mechanism of action of thiophene derivatives involves their interaction with specific molecular targets and pathways. For instance, some thiophene-based compounds act as voltage-gated sodium channel blockers, while others inhibit specific enzymes or receptors . The exact mechanism depends on the specific structure and functional groups present in the compound.
Comparison with Similar Compounds
Thiophene derivatives can be compared with other heterocyclic compounds such as furan and pyrrole derivatives. While all these compounds share a similar ring structure, thiophene derivatives are unique due to the presence of sulfur, which imparts distinct electronic properties . Similar compounds include suprofen, a nonsteroidal anti-inflammatory drug, and articaine, a dental anesthetic .
Properties
Molecular Formula |
C22H18ClN3O5S |
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Molecular Weight |
471.9 g/mol |
IUPAC Name |
[4-[(E)-[[2-[(2-chlorobenzoyl)amino]acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] thiophene-2-carboxylate |
InChI |
InChI=1S/C22H18ClN3O5S/c1-30-18-11-14(8-9-17(18)31-22(29)19-7-4-10-32-19)12-25-26-20(27)13-24-21(28)15-5-2-3-6-16(15)23/h2-12H,13H2,1H3,(H,24,28)(H,26,27)/b25-12+ |
InChI Key |
GVJJHOCLDDNRNG-BRJLIKDPSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)CNC(=O)C2=CC=CC=C2Cl)OC(=O)C3=CC=CS3 |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)CNC(=O)C2=CC=CC=C2Cl)OC(=O)C3=CC=CS3 |
Origin of Product |
United States |
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